

# ergosterol peroxide GLS1 inhibition IC50 comparison

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## Compound Focus: Ergosterol Peroxide

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## Quantitative Comparison of GLS1 Inhibitors

The table below summarizes the experimentally determined IC50 values for **ergosterol peroxide**, its derivative, and other well-characterized GLS1 inhibitors, based on recent publications.

Compound Name	Reported IC50 (Enzyme)	Cellular IC50 (Proliferation)	Cell Line / Context
Ergosterol Peroxide (EP)	33.67 $\mu$ M [1] [2]	17.26 $\mu$ M [1] [2]	MDA-MB-231 (Triple-Negative Breast Cancer, TNBC) [1] [2]
EP Derivative 3g	3.77 $\mu$ M [1] [2]	3.20 $\mu$ M [1] [2]	MDA-MB-231 (TNBC) [1] [2]
CB-839 (Telaglenastat)	6 nM [3]	6 nM [3]	A549 (Non-Small Cell Lung Cancer, NSCLC) [3]
BPTES	25 nM [3]	276 nM [3]	A549 (NSCLC) [3]

## Experimental Details for Key Compounds

For Ergosterol Peroxide (EP) and Derivative 3g:

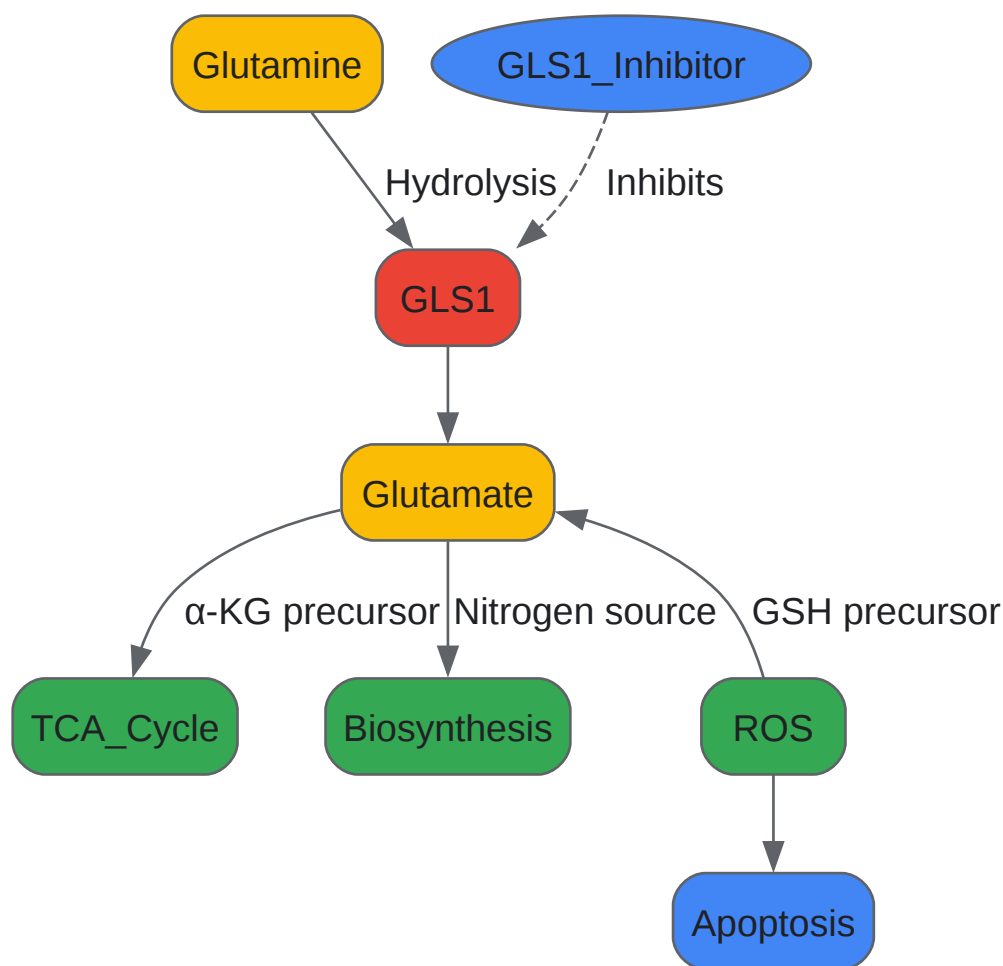
- **Source & Chemistry:** EP is a natural steroid compound extracted from *Ganoderma lucidum*. Compound **3g** is a synthetic derivative where the C-3 hydroxyl group of EP is modified with a 4-methoxyphenyl group via a glutaric acid linker, a design informed by the structure of other inhibitors like BPTES [1] [2].
- **Key Experimental Protocols:**
  - **Enzyme Inhibition Assay:** The GLS1 inhibitory activity (IC50) was determined using a bioassay that measured the blockade of the glutamine hydrolysis pathway, evidenced by a reduction in cellular glutamate levels [1] [2].
  - **Antiproliferative Assay (Cellular IC50):** The cytotoxicity was evaluated using the **MTT assay**. Cells (e.g., MDA-MB-231, A549) were seeded in 96-well plates and treated with varying concentrations of the compounds for a set period (typically 72-96 hours). After adding MTT reagent, the metabolic conversion of the dye by viable cells was measured spectrophotometrically to determine the half-maximal inhibitory concentration (IC50) [1] [2] [4].
- **Mechanism & In Vivo Efficacy:** Compound **3g** was identified as a novel allosteric GLS1 inhibitor. It reduces glutamate production, triggers reactive oxygen species (ROS) accumulation, and induces caspase-dependent apoptosis. In a mouse model of breast cancer, **3g** showed significant therapeutic effects at 50 mg/kg with no apparent toxicity [1] [2].

#### For CB-839 and BPTES:

- **Context:** These are well-known small-molecule allosteric inhibitors of GLS1, often used as benchmarks. CB-839 has advanced to clinical trials [3].
- **Experimental Data:** The IC50 values for enzyme and cellular proliferation were obtained from a GLS1 (GAC isoform) enzyme assay and a viability assay using the A549 cell line, respectively [3].

## GLS1 Inhibition in Cancer Therapy Context

GLS1 is a key metabolic enzyme that catalyzes the conversion of glutamine to glutamate, fueling cancer cell biosynthesis and energy production. Inhibiting GLS1 is a viable strategy, especially in tumors addicted to glutamine, such as those with KRAS mutations or triple-negative breast cancer [5] [1] [6]. The following diagram illustrates the mechanism of GLS1 inhibition and its downstream effects on cancer cells.



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## Interpretation and Future Directions

- **Activity Context:** The data shows that while the synthetic derivative **3g** is a significant **5.4-fold** improvement over the natural parent compound **Ergosterol Peroxide**, its potency is still in the **micromolar range** [1] [2]. In contrast, clinical-stage inhibitors like CB-839 are active in the **nanomolar range**, indicating a substantially higher potency [3].
- **Research Implications:** **Ergosterol peroxide** derivatives represent a promising and novel chemical scaffold for GLS1 inhibition, particularly due to their natural origin. Future research should focus on:
  - **Further Structural Optimization** to enhance potency and pharmacokinetic properties.
  - **Expanded Preclinical Testing** across a broader panel of cancer cell lines and in vivo models.
  - **Combination Therapy Studies**, as GLS1 inhibition is known to synergize with other agents, such as MEK inhibitors in KRAS-mutant cancers [5].

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